molecular formula C14H11BrO2 B1336169 3-[(3-Bromobenzyl)oxy]benzaldehyde CAS No. 137489-76-0

3-[(3-Bromobenzyl)oxy]benzaldehyde

Cat. No.: B1336169
CAS No.: 137489-76-0
M. Wt: 291.14 g/mol
InChI Key: VLPAVSIRLRIOPD-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . It is characterized by the presence of a bromobenzyl group attached to a benzaldehyde moiety through an ether linkage. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 3-hydroxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Reflux conditions (around 100-150°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., ethanol)

Major Products Formed

    Oxidation: 3-[(3-Bromobenzyl)oxy]benzoic acid

    Reduction: 3-[(3-Bromobenzyl)oxy]benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[(3-Bromobenzyl)oxy]benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Bromobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Bromobenzyl)oxy]benzaldehyde: Similar structure but with the bromine atom at the para position.

    3-[(3-Chlorobenzyl)oxy]benzaldehyde: Similar structure but with a chlorine atom instead of bromine.

    3-[(3-Methylbenzyl)oxy]benzaldehyde: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-[(3-Bromobenzyl)oxy]benzaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets and making it a valuable tool in medicinal chemistry and drug design.

Properties

IUPAC Name

3-[(3-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPAVSIRLRIOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394001
Record name 3-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137489-76-0
Record name 3-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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